

Technical Profile: 3-Chloro-5-(trifluoromethyl)benzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-5-(trifluoromethyl)benzaldehyde

CAS No.: 477535-43-6

Cat. No.: B1587322

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CAS Number: 477535-43-6[1][2]

Executive Summary

3-Chloro-5-(trifluoromethyl)benzaldehyde is a high-value halogenated aromatic building block used extensively in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). [1] Its structural uniqueness lies in the meta, meta-substitution pattern, where the electron-withdrawing trifluoromethyl (-CF₃) and chlorine (-Cl) groups are positioned 3,5-relative to the aldehyde functionality.

This specific substitution pattern imparts significant lipophilicity and metabolic stability to downstream scaffolds, making it a critical intermediate for modulating the physicochemical properties of drug candidates—particularly in central nervous system (CNS) and anti-inflammatory therapeutic areas.

Chemical Specifications & Physical Properties

The following data aggregates experimentally validated properties essential for process design and analytical characterization.

Property	Value	Note
CAS Number	477535-43-6	Primary Identifier
IUPAC Name	3-Chloro-5-(trifluoromethyl)benzaldehyde	
Molecular Formula	C ₈ H ₄ ClF ₃ O	
Molecular Weight	208.56 g/mol	
Appearance	Colorless to light yellow liquid	May darken upon oxidation
Boiling Point	197°C (at 760 mmHg)	High boiling point requires vacuum dist. ^[1] for purification
Density	1.423 g/cm ³	Denser than water
Flash Point	73°C	Combustible; requires Class IIIA handling
Solubility	DMSO, Methanol, DCM, THF	Sparingly soluble in water
SMILES	<chem>C1=C(C=C(C=C1C(F)(F)F)Cl)C=O</chem>	For cheminformatics integration

Synthesis Protocols

For research and development (R&D) applications where purity (>98%) and regioselectivity are paramount, the Cryogenic Lithiation-Formylation route is the industry "Gold Standard." Unlike direct electrophilic chlorination, which suffers from poor regioselectivity and oxidation byproducts, this method guarantees the exact 3,5-substitution pattern.

Method A: Cryogenic Lithiation-Formylation (Recommended)

Reaction Logic: This protocol utilizes a Lithium-Halogen Exchange (Li-Hal) on the aryl bromide precursor, followed by electrophilic trapping with Dimethylformamide (DMF).

Precursor: 1-Bromo-3-chloro-5-(trifluoromethyl)benzene Reagents: n-Butyllithium (n-BuLi, 2.5M in hexanes), Anhydrous DMF, Anhydrous THF.

Step-by-Step Protocol:

- System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with N₂ for 15 minutes.
- Solvation: Charge the flask with 1-Bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF (0.2 M concentration relative to substrate).
- Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C. Allow equilibration for 10 minutes.
 - Expert Insight: Temperature control is critical here.^{[3][4]} Higher temperatures (> -60°C) can lead to "benzyne" intermediates or scrambling of the chloro-substituent via competing lithiation.
- Lithiation: Dropwise add n-BuLi (1.05 eq) over 20 minutes via syringe pump. The solution may turn yellow/orange, indicating the formation of the aryl-lithium species.
 - Checkpoint: Stir at -78°C for 30–60 minutes to ensure complete exchange.
- Formylation: Add anhydrous DMF (1.5 eq) dropwise. The reaction is exothermic; maintain internal temperature below -70°C.
- Warming & Quench: Remove the cooling bath and allow the mixture to warm to 0°C over 1 hour. Quench carefully with saturated aqueous NH₄Cl.
- Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.
- Purification: Purify via vacuum distillation or flash column chromatography (Hexanes/EtOAc 95:5) to yield the target aldehyde.^{[5][6][7]}

Visualization: Synthesis Workflow

The following diagram illustrates the critical process flow and decision nodes for this synthesis.



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Caption: Figure 1. Step-wise workflow for the cryogenic synthesis of **3-Chloro-5-(trifluoromethyl)benzaldehyde** via Li-Hal exchange.

Reactivity & Applications in Drug Design

This compound acts as a versatile "linchpin" in medicinal chemistry.[8] The aldehyde group serves as a reactive handle, while the 3-Cl and 5-CF₃ groups remain inert under mild conditions, providing structural rigidity and lipophilicity.

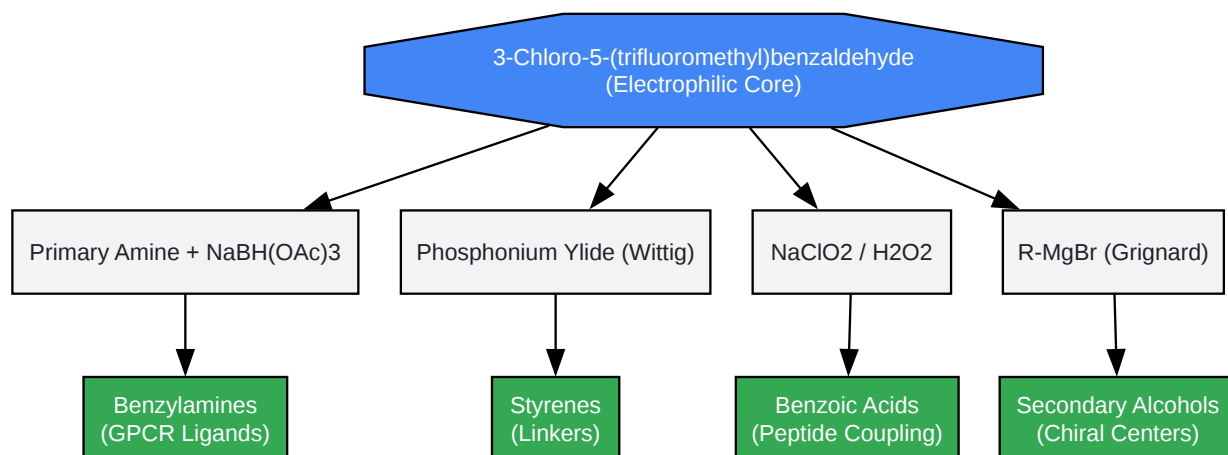
Key Reaction Pathways[9]

- Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ yields benzylamines, a common motif in GPCR ligands.
- Wittig Olefination: Reaction with phosphonium ylides generates styrenes, useful for linking aromatic systems.
- Grignard Addition: Attack by alkyl/aryl Grignards produces secondary alcohols, introducing chirality.

Strategic Value (SAR)

- Metabolic Blocking: The Chlorine atom at position 3 blocks metabolic oxidation at a typically vulnerable site on the phenyl ring.
- Lipophilicity Modulation: The Trifluoromethyl group significantly increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Visualization: Reactivity Tree



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Caption: Figure 2. Divergent synthesis pathways utilizing the aldehyde handle for library generation.

Safety & Handling Protocol

Researchers must adhere to the following safety standards when handling CAS 477535-43-6.

- Hazard Classification (GHS):
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
- PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
- Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste. Do not flush down drains.

References

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- To cite this document: BenchChem. [Technical Profile: 3-Chloro-5-(trifluoromethyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587322/docs#technical-profile-3-chloro-5-trifluoromethyl-benzaldehyde>]

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